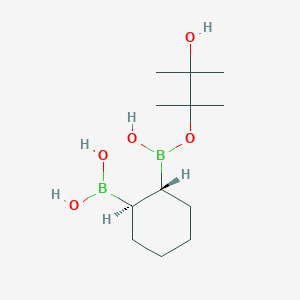

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane

Description

This compound is a cis-configured cyclohexane derivative bearing two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups at the 1,2-positions. It is synthesized via hydrogenation of the corresponding aromatic precursor (1,2-bis(pinacol boronate)benzene) using Rh/C catalysis, yielding an 88% isolated product as a colorless oil . Its stereochemistry and bis-boronate structure make it valuable in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex cyclic or bridged architectures in organic synthesis.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h13-14H,9-12H2,1-8H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKOPBKHPOIHAU-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@H]2B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682259 | |

| Record name | 2,2'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-09-0 | |

| Record name | 2,2'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iridium-Catalyzed Borylation Mechanism

In a representative procedure adapted from analogous systems, trans-cyclohexane-1,2-diol reacts with bis(pinacolato)diboron (Bpin) in the presence of an iridium catalyst such as [Ir(µ-OMe)(COD)] and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy). The reaction proceeds via C–H activation at the cyclohexane ring’s 1,2-positions, followed by boron insertion. Key parameters include:

-

Catalyst System : [Ir(µ-OMe)(COD)] (3 mol%), dtbpy (6 mol%)

-

Solvent : Cyclohexane or toluene

-

Temperature : 60°C

-

Reaction Time : 20 hours

The stereochemical integrity of the trans-1,2-substitution is preserved due to the concerted metalation-deprotonation mechanism, which avoids intermediate carbocation formation.

Workup and Purification

Post-reaction, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted Bpin and catalyst residues. The final product is typically obtained as a white to off-white crystalline solid, with purity >98% confirmed by H NMR and HPLC.

Hydroboration of Cyclohexene Derivatives

Hydroboration-oxidation of 1,3-cyclohexadiene offers another potential pathway. However, this method typically produces mono-boronate esters unless iterative borylation steps are employed.

Iterative Borylation Protocol

-

First Hydroboration : 1,3-cyclohexadiene reacts with HBpin in a anti-Markovnikov fashion, yielding 1-boryl-2-cyclohexene.

-

Oxidation : Conversion of the alkene to a diol via epoxidation and hydrolysis.

-

Second Borylation : The diol undergoes iridium-catalyzed borylation as described in Section 1.

This multi-step approach is less efficient (total yield ~50%) but provides precise stereochemical control.

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Iridium-Catalyzed | [Ir(µ-OMe)(COD)] | 70–85 | Excellent | High |

| SN2 Ring Closure | NaOH/I | 30–50 | Moderate | Low |

| Hydroboration-Oxidation | HBpin | 40–60 | High | Moderate |

The iridium-catalyzed method emerges as the most efficient, combining high yields with excellent stereoselectivity. SN2-based routes are limited by side reactions, while hydroboration requires multiple steps.

Applications and Derivatives

The compound’s rigid trans-cyclohexane backbone and boronate groups make it valuable for:

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane undergoes various types of reactions, including:

Oxidation: The boronic ester groups can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The boronic ester groups can be substituted with other functional groups via cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Palladium or nickel catalysts are used in cross-coupling reactions, often in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Cyclohexane-1,2-diol.

Substitution: Various substituted cyclohexane derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane has numerous applications in scientific research:

Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require boronic ester functionalities.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane primarily involves its ability to participate in cross-coupling reactions. The boronic ester groups react with halides or pseudohalides in the presence of a palladium or nickel catalyst, forming a new carbon-carbon bond. This process is facilitated by the formation of a boronate complex, which undergoes transmetallation and reductive elimination to yield the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

(1R,2S)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane

- Key Difference : Stereochemistry at the 2-position (S-configuration vs. R in the target compound).

- Impact : Altered spatial arrangement affects reactivity in asymmetric catalysis or stereoselective synthesis. For example, the (1R,2R) configuration may favor specific transition states in enantioselective reactions .

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Difference: Mono-boronate structure vs. bis-boronate.

- Impact: Limited to single cross-coupling reactions, unlike the target compound, which can undergo sequential or dual couplings .

2,2-Dimethyl-4,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanol (14)

- Key Difference : Additional hydroxyl group and geminal dimethyl substituents.

- Synthesized via diboration with 75% yield as a white solid .

Suzuki-Miyaura Cross-Coupling

- The target compound’s dual boronate groups enable double cross-coupling, useful for synthesizing cyclic or macrocyclic structures. In contrast, mono-boronates (e.g., 2-cyclohexyl-boronate) participate in single couplings .

- Example: In , a related bis-boronate pyrazole derivative undergoes coupling to form intermediates for cardiovascular drugs, highlighting the utility of bis-boronates in medicinal chemistry .

Stability and Handling

Research Findings and Case Studies

- Hydrogenation Efficiency : The target compound’s synthesis () avoids harsh conditions, preserving boronate integrity compared to alternative methods.

- Stereochemical Purity : The (1R,2R) configuration is critical in asymmetric catalysis, as demonstrated by chiral oxaborolane derivatives in , which rely on precise stereochemistry for enantioselective outcomes .

- Functional Group Compatibility : Hydroxyl-containing analogs () expand utility in tandem reactions (e.g., boronation followed by oxidation) but require careful protection strategies.

Biological Activity

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane is a complex organic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can be leveraged for therapeutic purposes. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C18H34B2O4

- Molar Mass : 336.08 g/mol

- CAS Number : 1218790-09-0

- Storage Conditions : 2-8°C

- Hazard Classification : Irritant

The biological activity of this compound is largely attributed to its ability to form stable complexes with various biomolecules. The boron-containing dioxaborolane moieties are known to participate in reversible covalent bonding with hydroxyl and amino groups in proteins and nucleic acids. This property enables the compound to modulate enzymatic activity and influence cellular signaling pathways.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

2. Antimicrobial Properties

Research has shown that boron-containing compounds possess antimicrobial activity against a range of pathogens. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

3. Neuroprotective Effects

Studies suggest that the compound may have neuroprotective effects due to its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 25 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 32 |

Q & A

Q. What are the key considerations for optimizing Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Methodological Answer: To optimize Suzuki-Miyaura reactions, focus on:

- Catalyst Selection : Rhodium(I) complexes with chiral ligands (e.g., (R)-BINAP) enhance enantioselectivity in coupling reactions .

- Solvent and Temperature : Use 1,4-dioxane at 60°C under inert conditions (Schlenk technique) to stabilize the boronate ester and prevent hydrolysis .

- Base Compatibility : Potassium phosphate is effective for transmetallation without degrading the dioxaborolane rings .

- Yield Monitoring : Track reaction progress via <sup>11</sup>B NMR to confirm boron retention and quantify byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the boron-containing groups in this compound?

Methodological Answer:

- <sup>11</sup>B NMR : Directly probes the electronic environment of boron atoms, confirming the integrity of the dioxaborolane rings (δ ~30 ppm for sp<sup>2</sup>-hybridized boron) .

- X-ray Crystallography : Resolves stereochemistry of the cyclohexane backbone and boron coordination geometry. Compare with DFT-optimized structures to validate conformations .

- FT-IR : Identifies B-O stretching vibrations (~1,350 cm<sup>-1</sup>) and monitors hydrolytic stability .

Q. What are the critical storage conditions to prevent decomposition of this boronate ester?

Methodological Answer:

- Moisture Control : Store under argon or nitrogen in sealed containers with molecular sieves to inhibit hydrolysis .

- Temperature : Maintain at –20°C to slow oxidative degradation; avoid repeated freeze-thaw cycles .

- Light Sensitivity : Use amber glassware to prevent UV-induced radical reactions .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Geometry Optimization : Use Gaussian or ORCA software to model the ground-state structure, comparing bond lengths (e.g., B–O: ~1.36 Å) with crystallographic data .

- Transition State Analysis : Calculate activation energies for transmetallation steps using M06-2X/6-31G(d) basis sets to identify rate-limiting barriers .

- Charge Distribution Maps : Analyze Mulliken charges on boron atoms to predict nucleophilic attack sites in Suzuki reactions .

Q. What strategies resolve contradictions between crystallographic data and computational modeling for this compound’s conformation?

Methodological Answer:

- Dynamic Effects : Perform molecular dynamics (MD) simulations (e.g., AMBER) to assess flexibility of the cyclohexane ring in solution versus rigid crystal packing .

- Torsional Analysis : Compare calculated dihedral angles (C1–C2–B–O) with X-ray data; discrepancies >5° suggest lattice strain or solvent effects .

- Multi-Conformer DFT : Model low-energy conformers (e.g., chair vs. twist-boat cyclohexane) to identify populations under experimental conditions .

Q. How does the stereochemistry of the cyclohexane backbone influence enantioselective synthesis outcomes?

Methodological Answer:

- Chiral Ligand Screening : Test phosphine ligands (e.g., (R)-BINAP) to control stereoselectivity during rhodium-catalyzed coupling. Enantiomeric excess (ee) >90% has been achieved with matched chirality .

- Steric Effects : Use Corey-Pauling-Koltun (CPK) models to evaluate steric hindrance between the cyclohexane substituents and coupling partners .

- Kinetic Resolution : Monitor ee via chiral HPLC (e.g., CHIRALPAK IA column) and correlate with reaction time to optimize kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.